molecular formula C9H4F7I B3031494 4-(Heptafluoroisopropyl)iodobenzene CAS No. 40161-59-9

4-(Heptafluoroisopropyl)iodobenzene

Cat. No.: B3031494
CAS No.: 40161-59-9
M. Wt: 372.02 g/mol
InChI Key: BQLMQSIVUSOLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Heptafluoroisopropyl)iodobenzene (CAS 40161-59-9) is a high-value aromatic iodide featuring the heptafluoroisopropyl group. This compound serves as a versatile building block in organic synthesis, particularly for the development of advanced fluorinated materials and bioactive molecules. The heptafluoroisopropyl group (i-C3F7) is recognized as a "super" trifluoromethyl group due to its stronger electron-withdrawing effect and greater steric bulk, which can significantly influence the physicochemical properties, metabolic stability, and lipophilicity of target molecules . This reagent is particularly valuable in metal-catalyzed cross-coupling reactions, such as Sonogashira or Heck reactions, where the iodine atom acts as a efficient leaving group . Furthermore, the i-C3F7 moiety is an emerging motif in the design of pharmaceuticals and agrichemicals, making this compound a critical intermediate for introducing this unique group into complex structures . As a hypervalent iodine precursor, it enables direct electrophilic and radical isoperfluoropropylation strategies under controlled conditions, facilitating the functionalization of electron-rich heterocycles and other substrates . This compound is offered with high purity and is intended for research applications only. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and adhere to all recommended handling precautions, as the compound may be harmful if swallowed, in contact with skin, or inhaled .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F7I/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLMQSIVUSOLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F7I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476364
Record name 1-Iodo-4-[perfluoro-1-(trifluoromethyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40161-59-9
Record name 1-Iodo-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40161-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-4-[perfluoro-1-(trifluoromethyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Heptafluoroisopropyl Iodobenzene and Analogous Structures

Approaches to Constructing the 4-(Heptafluoroisopropyl)iodobenzene Framework

The direct iodination of (heptafluoroisopropyl)benzene (B2601308) presents a significant regioselectivity challenge. The heptafluoroisopropyl (B10858302) group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the meta position. Standard iodination conditions, such as using iodine in the presence of an oxidizing agent (e.g., nitric acid), would therefore be expected to yield the 3-iodo derivative as the major product.

Achieving the desired para-substitution requires specialized strategies to overcome the inherent electronic directing effects. One potential, though less direct, approach involves the use of a blocking group or a para-directing functional group that can be later removed or converted. More advanced methods may utilize specific catalysts or iodinating reagents that can override the typical electronic preferences, although such methods are not widely documented for this specific substrate. A common method for iodination involves the use of iodine monochloride or reaction with an oxidizing agent and iodine. youtube.com

A more common and generally more effective strategy involves installing the heptafluoroisopropyl group onto a pre-functionalized aryl iodide. This approach leverages the well-established chemistry of aryl iodides in cross-coupling and radical reactions.

Transition metal catalysis, particularly with copper, is a cornerstone for forming carbon-perfluoroalkyl bonds. marquette.edu These reactions typically involve the coupling of an aryl iodide with a source of the heptafluoroisopropyl nucleophile or a related precursor.

Copper-mediated reactions often utilize a stoichiometric or catalytic amount of a copper(I) salt. marquette.edu The active perfluoroalkylating agent can be a pre-formed organometallic species, such as (heptafluoroisopropyl)copper, or generated in situ. The reaction mechanism is thought to proceed through an oxidative addition of the aryl iodide to a low-valent copper species, followed by reductive elimination to form the C-C bond and regenerate the catalyst. The inclusion of ligands, such as phenanthroline, can stabilize the copper intermediates and improve reaction efficiency, especially for more challenging substrates. marquette.edunih.gov In some cases, cooperative effects with silver salts have been noted to enhance the reactivity of copper-catalyzed trifluoromethylations, a principle that can extend to other perfluoroalkylation reactions. thieme-connect.de The reactivity of these copper complexes can be sensitive to the electronic properties of the ancillary ligands. berkeley.edu

Catalyst/Reagent SystemSubstrateConditionsOutcome
CuCl/phenanthrolineAryl IodideDMPU, 90 °CFormation of heptafluoroisopropyl-arene
[(R₂bpy)CuC₂F₅]Aryl IodideDMF, 65 °CPentafluoroethylation, model for perfluoroalkylation
CuI / Ag salt (cooperative)Aryl IodideVariesEnhanced perfluoroalkylation

This table presents representative systems for transition metal-catalyzed perfluoroalkylation, highlighting the principles applicable to the synthesis of this compound.

Radical pathways offer a powerful alternative to metal-catalyzed methods for introducing perfluoroalkyl groups. nih.gov These reactions rely on the generation of the electrophilic heptafluoroisopropyl radical (CF₃)₂CF•, which can then be trapped by an aromatic system. sci-hub.ru

The heptafluoroisopropyl radical is typically generated from a precursor like 2-iodoheptafluoropropane under thermal, photochemical, or redox-initiation conditions. For instance, the use of sodium dithionite (B78146) under basic conditions can facilitate the formation of the perfluoroalkyl radical, which then reacts with electron-rich arenes. sci-hub.ru Other methods involve initiators such as azo compounds (e.g., ACCN) or even dioxygen to trigger radical formation. organic-chemistry.org The generated radical can add to an arene, and subsequent rearomatization leads to the desired product. The C-H perfluoroalkylation of electron-rich arenes and heteroarenes has been demonstrated using halogen bond-promoted methods. rsc.org

Radical SourceInitiation MethodSubstrateKey Features
Perfluoroalkyl IodidesSodium DithioniteElectron-rich ArenesRadical-anion propagation mechanism. sci-hub.ru
Perfluoroalkyl IodidesPhotochemical (Visible Light)Alkenes/ArenesForms radical via halogen bond complex activation. rsc.org
Perfluoroalkyl HalidesACCN (thermal initiator)AlkenesSilyl radical-mediated chain reaction. organic-chemistry.org

This table summarizes common strategies for radical perfluoroalkylation applicable to the synthesis of fluorinated arenes.

Hypervalent iodine(III) reagents have emerged as powerful tools in modern synthesis, capable of delivering electrophilic functional groups. nih.gov While best known for trifluoromethylation (e.g., Togni reagents), analogous reagents can be envisioned for delivering larger perfluoroalkyl groups like heptafluoroisopropyl. These reagents serve as electrophilic sources of the perfluoroalkyl group, reacting with nucleophiles or participating in metal-catalyzed cycles.

The synthesis of such a reagent would likely involve the oxidation of a precursor like 2-iodoheptafluoropropane. organic-chemistry.org Once formed, the hypervalent iodine reagent could, in principle, react with an aryl boronic acid or a Grignard reagent derived from 1,4-diiodobenzene (B128391) to install the heptafluoroisopropyl group. These reagents are valued for their stability, ease of handling, and reactivity under mild conditions. arkat-usa.orgresearchgate.net

Introduction of the Heptafluoroisopropyl Group onto Aryl Iodide Scaffolds

Synthesis of Hypervalent Iodine Derivatives of this compound

The compound this compound can itself serve as a precursor for the synthesis of valuable hypervalent iodine(III) reagents. epa.gov These derivatives are stable, solid materials that act as powerful and selective oxidizing agents or as electrophilic group transfer reagents.

The most common derivatives are the (diacetoxy)iodo- and (dichloro)iodo- species. The synthesis of 4-((diacetoxy)iodo)heptafluoroisopropylbenzene is typically achieved by the direct oxidation of this compound. Common oxidants for this transformation include peracetic acid in acetic acid or m-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org Alternatively, reagents like sodium perborate (B1237305) in acetic acid can be employed. organic-chemistry.org

Similarly, (difluoroiodo)arenes can be prepared by treating the parent iodoarene with a fluorinating agent like Selectfluor. nih.gov These hypervalent iodine derivatives are versatile synthetic intermediates used in a wide array of chemical transformations. nih.govarkat-usa.org The development of sustainable methods, such as aerobic or electrochemical oxidation, is an active area of research for preparing these valuable reagents. nsf.gov

Oxidation Pathways to Organo-λ3-iodanes (e.g., (Diacetoxyiodo)arenes)

Organo-λ3-iodanes, also known as iodine(III) compounds, are characterized by an iodine atom with a formal oxidation state of +3. wikipedia.org Among the most common and versatile of these are (diacetoxyiodo)arenes, such as phenyliodine(III) diacetate (PIDA). wikipedia.orgmdpi.com These reagents are typically stable, white solids and serve as effective oxidizing agents. enamine.net They are also valuable precursors for the synthesis of other hypervalent iodine reagents. researchgate.net

The general method for synthesizing (diacetoxyiodo)arenes involves the oxidation of the corresponding iodoarene. organic-chemistry.org For this compound, this transformation to 4-(heptafluoroisopropyl)phenyliodine(III) diacetate is accomplished through oxidative diacetoxylation. A variety of oxidizing agents can be employed in this process, often in acetic acid.

Common oxidants for this transformation include:

Peracetic acid: Historically, reacting the iodoarene with a mixture of acetic acid and peracetic acid was a common method. wikipedia.org

Sodium perborate (NaBO₃·4H₂O): This reagent, used in acetic acid, is an effective oxidant for converting iodoarenes to (diacetoxyiodo)arenes. The reaction may be catalyzed by trifluoromethanesulfonic acid. nii.ac.jp

Sodium percarbonate (2Na₂CO₃·3H₂O₂): An efficient and straightforward method utilizes sodium percarbonate in a ternary solvent system of acetic anhydride, acetic acid, and dichloromethane. nih.gov

meta-Chloroperoxybenzoic acid (m-CPBA): Treatment of iodoarenes with m-CPBA in acetic acid provides an efficient route to (diacetoxyiodo)arenes, particularly for those bearing electron-withdrawing groups. organic-chemistry.org

The presence of the electron-withdrawing heptafluoroisopropyl group on the aromatic ring generally facilitates the oxidation of the iodine atom. The resulting 4-(heptafluoroisopropyl)phenyliodine(III) diacetate is a key intermediate for further synthetic transformations.

Table 1: General Oxidation Methods for Iodoarenes to (Diacetoxyiodo)arenes

OxidantSolvent/ConditionsKey Features
Peracetic AcidAcetic AcidTraditional method. wikipedia.org
Sodium PerborateAcetic Acid, optional CF₃SO₃HEffective for various iodoarenes. nii.ac.jp
Sodium PercarbonateAc₂O/AcOH/CH₂Cl₂Simple, efficient, and produces high-purity products. researchgate.netnih.gov
m-CPBAAcetic AcidParticularly advantageous for iodoarenes with electron-withdrawing groups. organic-chemistry.org

Formation of Aryl(perfluoroalkyl)iodonium Salts

Aryl(perfluoroalkyl)iodonium salts are a class of hypervalent iodine reagents that have gained attention for their ability to act as perfluoroalkylation agents. The synthesis of these salts can be achieved from (diacetoxyiodo)arenes, such as the derivative of this compound.

One established method involves the reaction of a (diacetoxyiodo)arene with a silylated perfluoroalkyl source in the presence of a triflate source. For instance, the reaction of (diacetoxyiodo)benzene (B116549) with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) generates bis(trifloxy)iodobenzene in situ. This highly reactive intermediate can then react with an acetylene (B1199291) derivative to form aryl(trifloxyalkenyl)iodonium triflate salts. mdpi.comunideb.hu A similar principle can be applied to generate aryl(perfluoroalkyl)iodonium salts.

A more direct approach involves the reaction of aryl iodides with a perfluoroalkyl source under oxidative conditions. However, the step-wise synthesis starting from the isolated (diacetoxyiodo)arene often provides better control and yield. The general strategy involves an exchange of the acetate (B1210297) ligands on the iodine(III) center with a non-coordinating anion, followed by the introduction of the perfluoroalkyl group.

The synthesis of (mesityl)(aryl)iodonium salts has been well-documented for applications in radiolabeling, where various counterions like tetrafluoroborate (B81430) (BF₄⁻) and tosylate (OTs⁻) are used. nih.gov These methods can be adapted for the synthesis of related perfluoroalkyl derivatives. The choice of the ancillary group (like mesityl) and the counterion can significantly impact the salt's stability and reactivity.

Table 2: Synthetic Approaches to Iodonium Salts

PrecursorsReagentsProduct TypeKey Features
(Diacetoxyiodo)arene, AcetyleneTrimethylsilyl trifluoromethanesulfonateAryl(trifloxyalkenyl)iodonium triflateMild conditions, forms a multifunctional product. unideb.hu
Aryl Iodide, Arenem-CPBA, p-TsOHDiaryliodonium TosylateOne-pot synthesis for electron-rich systems. organic-chemistry.org
Iodoarene, Potassium Organotrifluoroboratep-Iodotoluene difluorideDiaryliodonium SaltMild conditions, utilizes boronic acid derivatives. organic-chemistry.orgresearchgate.net
Aryl Iodide, Trimethoxybenzenem-CPBA, p-TsOHAryl(2,4,6-trimethoxyphenyl)iodonium saltFast, high-yielding, one-pot synthesis. organic-chemistry.org

Generation of Higher Oxidation State Iodine(V) Species

Iodine(V) compounds, or λ5-iodanes, represent a higher oxidation state for organoiodine compounds. wikipedia.org The most prominent examples are iodylarenes (ArIO₂), which are typically prepared by the oxidation of the corresponding iodoarenes or iodosylarenes (ArIO). wikipedia.org These compounds are powerful oxidizing agents.

The synthesis of 4-(heptafluoroisopropyl)iodylbenzene can be achieved by the vigorous oxidation of this compound. Common methods for the preparation of iodylarenes include:

Disproportionation of Iodosylarenes: Heating an iodosylarene can lead to disproportionation, yielding the corresponding iodylarene and iodoarene. wikipedia.org

Direct Oxidation of Iodoarenes: More direct and reliable methods involve the oxidation of iodoarenes with strong oxidizing agents. Reagents like sodium perborate in acetic acid have been noted to sometimes yield iodylarenes instead of the expected (diacetoxyiodo)arenes, especially with certain substrates like 4-iodotoluene. nih.gov Other powerful oxidants such as potassium bromate (B103136) in sulfuric acid or oxone can also be employed. For example, 2-iodoxybenzoic acid (IBX), a widely used iodine(V) reagent, is prepared by oxidizing 2-iodobenzoic acid with oxone. nih.gov

The strong electron-withdrawing effect of the heptafluoroisopropyl group would make the oxidation of the iodine center more challenging compared to electron-rich iodoarenes. Therefore, harsher reaction conditions or more potent oxidizing systems might be necessary to achieve the iodine(V) oxidation state. The resulting 4-(heptafluoroisopropyl)iodylbenzene would be expected to be a potent and potentially selective oxidizing agent, influenced by the electronic properties of the perfluoroalkyl substituent.

Reactivity Profiles and Mechanistic Investigations of 4 Heptafluoroisopropyl Iodobenzene

Activation Modes of the Carbon-Iodine Bond

The carbon-iodine bond in 4-(heptafluoroisopropyl)iodobenzene is the primary site of chemical reactivity. Its activation can be achieved through several distinct mechanisms, including single electron transfer, homolytic cleavage, and oxidative addition to transition metals.

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) represents a fundamental activation pathway for aryl iodides. In this process, an electron is transferred to the low-lying molecular orbital of the aryl iodide, forming a transient radical anion. For this compound, the potent electron-withdrawing nature of the heptafluoroisopropyl (B10858302) group is expected to lower the reduction potential of the molecule, making it a more favorable acceptor for an electron in SET processes.

The formation of an electron donor-acceptor (EDA) complex can precede the SET event. In some cases, this transfer can be initiated under dark conditions or promoted by visible-light irradiation, depending on the specific donor and acceptor pair. The resulting radical anion of this compound would be highly unstable, rapidly undergoing dissociation to generate an iodide anion and a 4-(heptafluoroisopropyl)phenyl radical. This radical species can then participate in a variety of subsequent bond-forming reactions.

Mechanistic studies on related electron-deficient aryl halides, such as 1-iodo-4-(trifluoromethyl)benzene, in reactions with nickel complexes have shown a competition between inner-sphere electron transfer and outer-sphere SET pathways. The preference for one pathway over the other is influenced by the specific ligands on the metal center and the precise reaction conditions. The strong electron-accepting character of the heptafluoroisopropyl-substituted ring suggests that SET mechanisms are a viable and important pathway for initiating reactions at the C-I bond.

Thermal and Photochemical Homolytic Cleavage for Radical Generation

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage under thermal or photochemical conditions. This cleavage results in the formation of a 4-(heptafluoroisopropyl)phenyl radical and an iodine atom.

Thermal Cleavage: While requiring elevated temperatures, the thermal homolysis of the C-I bond in this compound provides a direct route to the corresponding aryl radical. The stability of the generated radical is a key factor in this process.

Photochemical Cleavage: Aryl iodides absorb ultraviolet (UV) light, which can promote the C-I bond to an excited state, leading to efficient homolytic cleavage. The energy of the UV radiation is sufficient to overcome the bond dissociation energy of the C-I bond. This method offers a mild and often more efficient alternative to thermal cleavage for generating aryl radicals. The generated 4-(heptafluoroisopropyl)phenyl radical is a highly reactive intermediate that can be trapped by various radical acceptors or participate in hydrogen atom abstraction or addition reactions. Photolytically induced cleavage is a common strategy in various synthetic methodologies that proceed via radical intermediates.

Oxidative Addition Processes in Transition Metal Catalysis

Oxidative addition is a critical elementary step in a vast number of transition metal-catalyzed reactions, particularly cross-coupling reactions. In this process, a low-valent transition metal complex, typically Palladium(0) or Nickel(0), inserts into the carbon-iodine bond of this compound. This reaction formally oxidizes the metal center (e.g., from Pd(0) to Pd(II)) and creates a new organometallic complex containing both the aryl group and the iodide as ligands.

Computational studies, such as Density Functional Theory (DFT) calculations on 4-substituted iodobenzenes, have shown that electron-withdrawing substituents significantly facilitate the oxidative addition step. The presence of the heptafluoroisopropyl group makes the aryl iodide more electrophilic, accelerating its reaction with the nucleophilic metal center. DFT studies on the oxidative addition of substituted iodobenzenes to a Pd(0)-phosphine complex indicate that the reaction is more exergonic for substrates with electron-withdrawing groups. nih.gov

The general mechanism for the oxidative addition of this compound to a Pd(0) complex can be depicted as:

L_nPd(0) + I-Ar-R_f \rightarrow L_nPd(II)(Ar-R_f)(I)

Where:

L represents the supporting ligands (e.g., phosphines).

Ar-R_f is the 4-(heptafluoroisopropyl)phenyl group.

Experimental studies on nickel-catalyzed reactions have also highlighted the importance of oxidative addition. The merger of nickel and photoredox catalysis has enabled a wide range of bond formations under mild conditions, where the oxidative addition to a Ni(I) or Ni(0) species is a key mechanistic step. masterorganicchemistry.com The high reactivity of the C-I bond in this compound makes it an excellent substrate for such catalytic cycles.

Transformative Reactions Involving the Aryl Iodide Moiety

The activated carbon-iodine bond of this compound serves as a linchpin for a variety of powerful synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions and fluorination reactions.

Cross-Coupling Reactions Utilizing the Aryl Iodide Substrate

Cross-coupling reactions are among the most important carbon-carbon and carbon-heteroatom bond-forming reactions in modern organic synthesis. The high reactivity of the C-I bond makes this compound an ideal electrophilic partner in these transformations. The electron-deficient nature of the aromatic ring further enhances its reactivity in the key oxidative addition step.

Prominent examples of cross-coupling reactions for which this compound is a suitable substrate include the Suzuki, Heck, and Sonogashira reactions. arkat-usa.orgresearchgate.netyoutube.com

Suzuki Reaction: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures. arkat-usa.orgberkeley.eduacs.org

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new, substituted alkene. This reaction is also catalyzed by palladium complexes. arkat-usa.orgresearchgate.net

Sonogashira Reaction: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to yield an aryl-substituted alkyne. youtube.com

The table below summarizes representative conditions for these cross-coupling reactions with aryl iodides.

Reaction Coupling Partner Catalyst System Base Solvent Product Type
SuzukiArylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/ligandNa₂CO₃, K₂CO₃, or Cs₂CO₃Toluene, Dioxane, or DMF/H₂OBiaryl
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂/ligand (e.g., PPh₃)Et₃N, K₂CO₃DMF, AcetonitrileSubstituted Alkene
SonogashiraTerminal AlkynePd(PPh₃)₄/CuIEt₃N, PiperidineTHF, DMFAryl Alkyne

Directed and Non-Directed Fluorination of Aryl Iodides

The direct conversion of aryl iodides to aryl fluorides is a valuable transformation, as fluorinated aromatic compounds are of great interest in pharmaceuticals and materials science. This can be achieved through both directed and non-directed methods.

Non-Directed Fluorination: These methods typically involve the reaction of the aryl iodide with a fluoride (B91410) source in the presence of a transition metal mediator, most commonly copper or palladium. For instance, copper(I)-mediated fluorination reactions using sources like AgF have been developed. nih.gov The proposed mechanism often involves an oxidative addition of the aryl iodide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to form the C-F bond. nih.gov The electron-deficient nature of this compound can facilitate the initial oxidative addition step.

Directed Fluorination: In directed fluorination, a functional group on the substrate directs the fluorinating reagent to a specific C-H bond, often in the ortho position. However, in the context of transforming the C-I bond, directing groups can also be employed to facilitate the fluorination at the ipso-carbon. For example, methods have been developed for the copper-mediated radiofluorination of aryl halides that contain a directing group at the ortho position. While this is a C-F for C-X (X=halide) exchange, the directing group plays a crucial role in facilitating the reaction at the metal center. Such strategies could be applicable to this compound if a suitable directing group is present on the ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways (if applicable to activated forms)

Nucleophilic aromatic substitution (SNAr) on aryl halides is a significant reaction pathway, particularly when the aromatic ring is activated by potent electron-withdrawing groups. libretexts.org The generally accepted mechanism for this reaction involves a two-step process: the addition of a nucleophile to the carbon atom bearing the leaving group, which forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. libretexts.org

For an SNAr reaction to proceed, the aromatic ring must be substituted with strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.org These groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance or inductive effects. youtube.com

In the case of this compound, the heptafluoroisopropyl group at the para position is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This strong inductive effect significantly reduces the electron density of the aromatic ring, thereby activating it for nucleophilic attack. Consequently, this compound is a viable substrate for SNAr reactions. The reaction is facilitated by the ability of the heptafluoroisopropyl group to stabilize the intermediate Meisenheimer complex. The general pathway is illustrated below:

General SNAr Mechanism

Step Description
1. Nucleophilic Attack A nucleophile (Nu-) attacks the carbon atom bonded to the iodine, leading to the formation of a tetrahedral Meisenheimer complex. The negative charge is delocalized over the aromatic ring and stabilized by the electron-withdrawing heptafluoroisopropyl group.

| 2. Leaving Group Departure | The iodide ion, a good leaving group, is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. |

The efficiency of SNAr reactions on haloarenes is also dependent on the nature of the leaving group. While typically iodide is a better leaving group than fluoride in SN2 reactions, in SNAr the trend can be different, with fluoride often being the best leaving group due to the high electronegativity which enhances the electrophilicity of the carbon atom it is attached to. youtube.com However, with a strong activating group like heptafluoroisopropyl, the SNAr reaction with iodine as the leaving group is still expected to be favorable.

Generation and Reactivity of the Heptafluoroisopropyl Radical

The heptafluoroisopropyl radical is a key intermediate in various synthetic transformations, and this compound serves as a precursor for its generation.

The carbon-iodine bond in this compound is relatively weak and can be cleaved to generate the heptafluoroisopropyl radical. Several methodologies can be employed for this purpose, with photochemical methods being particularly prevalent.

Methods for Radical Generation

Method Description
Photochemical Cleavage Irradiation of this compound with UV light can induce homolytic cleavage of the C-I bond, yielding the heptafluoroisopropyl radical and an aryl radical. This method is often used in light-mediated perfluoroalkylation reactions. beilstein-journals.org
Thermal Cleavage At elevated temperatures, the C-I bond can also undergo homolysis to form the desired radical, although this method is generally less common than photochemical approaches.

| Reductant-Induced Cleavage | The use of reducing agents, including certain transition metals or organic reductants, can facilitate the single-electron reduction of the C-I bond, leading to the formation of the heptafluoroisopropyl radical. |

Once generated, the heptafluoroisopropyl radical readily participates in addition reactions with unsaturated systems like alkenes and alkynes. youtube.com This process typically involves a radical chain mechanism.

The general mechanism for the radical addition to an alkene is as follows:

Initiation: Formation of the heptafluoroisopropyl radical from this compound as described in the previous section.

Propagation:

The heptafluoroisopropyl radical adds to the double bond of the alkene, forming a new carbon-carbon bond and a new radical intermediate. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate.

This new radical then abstracts an iodine atom from another molecule of this compound to give the final addition product and regenerate the heptafluoroisopropyl radical, which continues the chain.

Termination: Combination of any two radical species to form a stable molecule.

A similar mechanism is operative for the addition to alkynes, leading to the formation of a vinyl radical intermediate.

The heptafluoroisopropyl radical can be used for the direct perfluoroalkylation of aromatic and heteroaromatic compounds. beilstein-journals.org This reaction is of significant interest for the synthesis of fluorinated organic molecules, which have applications in pharmaceuticals, agrochemicals, and materials science.

Light-mediated perfluoroalkylation is a common strategy. beilstein-journals.org In a typical reaction, a mixture of this compound and the aromatic or heteroaromatic substrate is irradiated, often in the presence of a photosensitizer. The generated heptafluoroisopropyl radical then adds to the aromatic ring to form a radical-sigma complex, which can then be oxidized to the final perfluoroalkylated product.

Examples of Perfluoroalkylation Reactions

Reaction Type Substrate Product
Intermolecular Benzene (B151609) (Heptafluoroisopropyl)benzene (B2601308)
Intermolecular Pyridine (Heptafluoroisopropyl)pyridine

| Intramolecular | A suitably substituted aryl iodide with a pendant aromatic ring | A cyclized perfluoroalkylated product |

Reactivity of Hypervalent Iodine Derivatives

Iodoarenes can be oxidized to hypervalent iodine compounds, which are versatile reagents in organic synthesis. nih.gov These compounds, such as aryl-λ³-iodanes, are known for their electrophilic nature and the excellent leaving group ability of the iodonio group. princeton.edu

Hypervalent iodine(III) reagents derived from this compound, such as (diacetoxyiodo)arenes or (dichloroiodo)arenes, can participate in ligand transfer reactions. uwaterloo.ca In these reactions, a ligand from the hypervalent iodine center is transferred to a nucleophilic substrate.

The general process involves the initial formation of the hypervalent iodine reagent from this compound. For example, oxidation with peracetic acid can yield the corresponding (diacetoxyiodo)arene. This reagent can then react with a variety of nucleophiles, transferring an acetate (B1210297) group.

Ligand Transfer with a Hypervalent Iodine Reagent

Reactants Product Transferred Ligand
(Diacetoxy)[4-(heptafluoroisopropyl)phenyl]iodine + Alcohol Alkyl acetate Acetoxy group

These reactions proceed via reductive elimination from the iodine(III) center, with the formation of this compound as a byproduct. beilstein-journals.org The strong electron-withdrawing nature of the heptafluoroisopropyl group can influence the reactivity of these hypervalent iodine reagents.

Electron-Catalyzed and Oxidant-Mediated Transformations

The transformations of this compound are significantly influenced by the presence of electron catalysts or oxidants. These reagents facilitate reactions by altering the electronic state of the molecule, leading to the formation of reactive intermediates.

In oxidant-mediated reactions, strong oxidizing agents are used to generate high-valent palladium species from palladium precursors. For instance, the oxidation of a mononuclear Pd(II)-precursor can lead to the formation of a mononuclear Pd(IV)-complex, while a binuclear Pd(II)-precursor can be oxidized to a corresponding binuclear Pd(III)-complex. rsc.org These highly reactive palladium species can then participate in various catalytic cycles.

Electron-catalyzed processes, on the other hand, often involve the transfer of electrons to or from the substrate, facilitated by a catalyst. For example, an iridium electron storage catalyst has been utilized for the reductive cyclopropanation of alkenes, using hydrogen gas as the electron source. researchgate.net This approach avoids the generation of metal waste from the reductant. The mechanism of such reactions is a key area of investigation, with a focus on understanding the factors that control selectivity, such as the preference for the formation of trans-isomers in cyclopropanation reactions. researchgate.net

Computational and Experimental Mechanistic Elucidations

A comprehensive understanding of the reaction mechanisms of this compound has been achieved through a synergistic approach combining computational and experimental methods.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions at the molecular level. researchgate.net DFT calculations allow for the exploration of potential energy surfaces, the characterization of transition states, and the prediction of reaction pathways and intermediates. rsc.orgresearchgate.net This computational approach can complement experimental findings and provide insights into aspects of a reaction that are difficult to observe directly. researchgate.net

For instance, DFT studies have been instrumental in elucidating the mechanisms of C-H activation and oxidation reactions. rsc.org By calculating the free-energy barriers of different potential pathways, researchers can determine the most likely mechanism. For example, calculations have shown that the C-H activation of certain substrates can proceed through either an inner-shell or outer-shell proton-abstraction mechanism, with the preferred pathway depending on the nature of the palladium catalyst (mononuclear vs. binuclear). rsc.org

DFT can also be used to study the properties of reaction intermediates. The geometric and electronic structures of these transient species can be calculated, providing valuable information about their stability and reactivity. d-nb.infonih.gov Furthermore, DFT can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the proposed mechanism. researchgate.netarxiv.org

Table 1: Comparison of Calculated and Measured Core-Electron Binding Energies (BEs) and K-edge Energies for various molecules using the ΔSCF approach with different exchange-correlation functionals.

MoleculePropertyPBEBLYPSCANPBE0BHLYPB3LYPExperiment
CH₄ BE (eV)289.8289.6290.1290.8291.2290.9290.9
K-edge (eV)287.9287.7288.2288.9289.3289.0288.4
H₂O BE (eV)538.9538.5539.2540.1540.6540.2539.9
K-edge (eV)533.8533.4534.1535.0535.5535.1534.1
NH₃ BE (eV)404.9404.6405.2406.0406.4406.1405.6
K-edge (eV)400.3400.0400.6401.4401.8401.5400.8
HF BE (eV)692.6692.1692.9693.9694.4694.0694.1
K-edge (eV)686.9686.4687.2688.2688.7688.3687.5
Data adapted from a study assessing the performance of a first-principles approach combining TDDFT with the ΔSCF approach. arxiv.org

Experimental techniques such as kinetic studies and spectroscopic analysis are crucial for validating the mechanisms proposed by computational models. researchgate.net Kinetic analysis provides information about the rates of reaction and how they are affected by various factors, such as the concentrations of reactants and catalysts. nih.gov This data can be used to determine the rate-determining step of a reaction and to support or refute a proposed mechanism.

Spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, are indispensable for identifying and characterizing reaction intermediates. researchgate.net For example, UV-Vis spectroscopy has been used to directly observe the formation of a soluble iodosylarene-manganese porphyrin adduct, a key intermediate in a model system for cytochrome P450 enzymes. nih.gov The ability to spectroscopically monitor the transformation of this adduct into a high-valent manganese-oxo species provides direct evidence for the proposed reaction pathway. nih.gov

In some cases, the combination of different spectroscopic techniques can provide a more complete picture of a reaction mechanism. For instance, the reactivity of 4-nitrobenzofuroxan with aryloxide nucleophiles has been monitored by 400 MHz ¹H NMR spectroscopy, allowing for the observation of kinetically and thermodynamically controlled adducts. rsc.org

The outcome of a chemical reaction, in terms of both regioselectivity (where on a molecule the reaction occurs) and stereoselectivity (the spatial arrangement of the products), is often governed by a delicate interplay of electronic and steric effects. francis-press.com The heptafluoroisopropyl group in this compound is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring and, consequently, its reactivity. francis-press.com

The steric bulk of substituents can also play a decisive role in determining the course of a reaction. nih.gov For example, in the reaction of 4-nitrobenzofuroxan with 2,6-di-tert-butylphenoxide ion, O-attack is sterically blocked, leading to preferential C-attachment at the C-7 position. rsc.org This demonstrates how steric hindrance can override the inherent electronic preferences of a reaction.

The photoinduced electron transfer reaction of halogenated 1,4-benzoquinones with various olefins provides another example of the importance of steric effects. The distribution of products, which includes primary, secondary, and tertiary monoallyl ethers of hydroquinones, is highly dependent on the steric nature of both the quinone and the olefin. nih.gov

Advanced Topics and Future Research Perspectives

Design and Synthesis of Chiral Heptafluoroisopropylated Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. wikipedia.org The introduction of a heptafluoroisopropyl (B10858302) group can significantly influence a molecule's properties, and developing methods to create chiral centers in a controlled manner is a key research focus.

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries . wikipedia.orgyoutube.comyoutube.com These are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, a chiral auxiliary can be attached to a molecule, and the subsequent reaction with 4-(heptafluoroisopropyl)iodobenzene or a derivative would proceed with a specific facial selectivity due to the steric hindrance of the auxiliary. After the heptafluoroisopropyl group is installed, the auxiliary can be removed, yielding the desired enantiomerically enriched product. uwindsor.ca Common examples of chiral auxiliaries include Evans oxazolidinones and camphor-based derivatives. wikipedia.orgyoutube.com

Another powerful approach is catalytic asymmetric synthesis , which utilizes a chiral catalyst to control the stereoselectivity of a reaction. eurekalert.orgrsc.org This method is often more efficient as only a small amount of the chiral catalyst is needed. For example, a chiral palladium catalyst could be employed in the cross-coupling of this compound with a prochiral nucleophile to generate a chiral product with high enantiomeric excess. eurekalert.org The development of new chiral ligands and catalytic systems that are effective for heptafluoroisopropylation reactions is an active area of research.

Table 1: Strategies for Asymmetric Synthesis of Heptafluoroisopropylated Compounds
StrategyDescriptionKey FeaturesRelevant Research
Chiral AuxiliariesA stereogenic group is temporarily attached to the substrate to direct the stereochemical outcome.- Stoichiometric use of the chiral auxiliary.
  • High diastereoselectivity is often achievable.
  • Auxiliary must be removed in a separate step.
  • Evans Oxazolidinones uwindsor.cayoutube.com, Camphorsultam wikipedia.org
    Catalytic Asymmetric SynthesisA chiral catalyst is used to control the stereoselectivity of the reaction.- Substoichiometric use of the chiral source.
  • High enantioselectivity can be achieved.
  • Development of efficient catalysts is crucial.
  • Chiral Palladium Catalysis eurekalert.org

    Exploration of Halogen Bonding Interactions in Supramolecular Chemistry and Catalysis

    Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.govbohrium.comresearchgate.net The iodine atom in this compound is a particularly strong halogen bond donor due to the electron-withdrawing nature of the heptafluoroisopropyl group and the aryl ring, which creates a positive region of electrostatic potential on the iodine atom, known as a σ-hole. mdpi.comrsc.org

    This strong halogen bonding capability makes this compound a valuable tool in supramolecular chemistry , the study of chemical systems composed of a discrete number of molecules. nih.govbohrium.comrsc.org It can be used to direct the self-assembly of molecules into well-defined architectures, such as co-crystals and liquid crystals. nih.govnih.govfurman.edu The directionality and strength of the halogen bond can be tuned, allowing for precise control over the resulting supramolecular structure. researchgate.net

    In the realm of catalysis , halogen bonding is an emerging area with significant potential. mdpi.com this compound can act as a halogen bond donor catalyst, activating substrates by forming a halogen bond with a Lewis basic site on the substrate molecule. nih.govresearchgate.net This activation can facilitate a variety of chemical transformations. For example, it has been shown that perfluoroalkyl iodides can be activated by amines under light irradiation to generate perfluoroalkyl radicals for addition reactions. nih.gov Recent research has also demonstrated that the interaction of perfluoroalkyl iodides with bases like potassium hydroxide (B78521) can promote the homolytic cleavage of the C-I bond, initiating radical reactions without the need for metal catalysts or light. nih.govresearchgate.net

    Table 2: Applications of Halogen Bonding with this compound
    Application AreaRole of this compoundKey PrinciplesExamples
    Supramolecular ChemistryHalogen Bond Donor- Formation of a σ-hole on the iodine atom.
  • Directional self-assembly of molecules.
  • Co-crystal formation nih.govfurman.edu, Design of liquid crystals nih.gov
    CatalysisHalogen Bond Donor Catalyst- Activation of substrates through halogen bonding.
  • Generation of radical intermediates.
  • Visible-light promoted perfluoroalkylation nsf.gov, Base-mediated radical reactions nih.govresearchgate.net

    Development of Sustainable and Metal-Free Methodologies for Perfluoroalkylation

    Traditional methods for perfluoroalkylation often rely on the use of metal catalysts, which can be expensive, toxic, and difficult to remove from the final product. As a result, there is a growing interest in developing more sustainable and metal-free methodologies.

    One promising approach is photocatalysis , where visible light is used to initiate the perfluoroalkylation reaction. nsf.govnih.gov In these systems, a photocatalyst absorbs light and then transfers energy to the this compound, leading to the formation of a heptafluoroisopropyl radical. This radical can then react with a variety of substrates. The use of visible light and the potential to operate at ambient temperature make this a highly attractive green chemistry approach. rsc.org

    Integration of this compound into Cascade and Multi-Component Reactions

    Cascade reactions , also known as tandem reactions, are processes where multiple chemical transformations occur in a single pot without the isolation of intermediates. shareok.org These reactions are highly efficient as they reduce the number of purification steps, save time, and minimize waste. Integrating this compound into cascade sequences allows for the rapid construction of complex molecules containing the heptafluoroisopropyl group. For example, a reaction could be designed where the initial perfluoroalkylation step triggers a subsequent cyclization or rearrangement, leading to a complex heterocyclic scaffold.

    Multi-component reactions (MCRs) are another powerful tool in synthetic chemistry, where three or more reactants combine in a one-pot reaction to form a single product that incorporates atoms from all the starting materials. nih.govnih.govyoutube.com The development of MCRs that incorporate this compound would provide a highly convergent and diversity-oriented approach to novel heptafluoroisopropylated compounds. This would be particularly valuable in drug discovery for the rapid generation of libraries of related compounds for biological screening.

    Strategic Application in the Synthesis of Complex Molecular Architectures

    The unique properties imparted by the heptafluoroisopropyl group make it a desirable feature in a wide range of complex molecules, from pharmaceuticals and agrochemicals to advanced materials. wikipedia.org this compound serves as a key starting material for the synthesis of these complex molecular architectures.

    In total synthesis , the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors, the strategic introduction of the heptafluoroisopropyl group can be a critical step. For instance, the synthesis of a complex drug molecule might involve a late-stage perfluoroalkylation using this compound to fine-tune the molecule's properties.

    Furthermore, the heptafluoroisopropyl group can be used to create novel materials with unique properties. For example, the incorporation of this group into polymers or liquid crystals can significantly alter their physical and chemical characteristics, leading to new applications in materials science. wikipedia.org The ability to reliably and efficiently introduce the heptafluoroisopropyl group using reagents like this compound is therefore of paramount importance for the continued development of these advanced materials.

    Conclusion

    Recapitulation of Key Synthetic and Mechanistic Advancements

    The synthesis of 4-(heptafluoroisopropyl)iodobenzene, while not extensively detailed in dedicated literature, can be strategically accomplished through established methodologies. A primary route involves the introduction of the iodine atom onto a pre-functionalized heptafluoroisopropyl-benzene core. The Sandmeyer reaction emerges as a powerful tool for this transformation, starting from 4-(heptafluoroisopropyl)aniline. organic-chemistry.orgbohrium.comnih.govpku.edu.cnkashanu.ac.ir This classic method, which proceeds via a diazonium salt intermediate, is a reliable way to install an iodo group onto an aromatic ring. organic-chemistry.orgbohrium.comnih.govpku.edu.cnkashanu.ac.ir

    The true synthetic utility of this compound lies in its capacity to participate in a wide array of palladium-catalyzed cross-coupling reactions . The carbon-iodine bond is a well-established reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. Key mechanistic advancements in reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings have paved the way for the incorporation of the 4-(heptafluoroisopropyl)phenyl motif into complex molecular architectures.

    The general mechanism for these palladium-catalyzed reactions follows a well-understood catalytic cycle involving three key steps:

    Oxidative Addition : The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. organic-chemistry.orgwikipedia.orglibretexts.orgyonedalabs.com

    Transmetalation (for Suzuki and Sonogashira): The organic group from a secondary reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center. organic-chemistry.orgwikipedia.orgwikipedia.orglibretexts.orgsynarchive.com

    Reductive Elimination : The two organic partners on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. organic-chemistry.orgwikipedia.orglibretexts.orgyonedalabs.com

    The Suzuki-Miyaura coupling allows for the formation of biaryl structures by reacting this compound with various boronic acids or their esters. organic-chemistry.orgwikipedia.orglibretexts.orgyonedalabs.comresearchgate.net The Sonogashira coupling provides a direct route to substituted alkynes by pairing it with terminal alkynes, often with the aid of a copper co-catalyst. wikipedia.orglibretexts.orgsynarchive.comrsc.orgorganic-chemistry.org The Heck reaction enables the arylation of alkenes, leading to the formation of substituted styrenes or other vinylarenes. nih.govyoutube.comresearchgate.netorganic-chemistry.orgnih.gov

    Furthermore, the Ullmann coupling reaction , traditionally using copper catalysis, offers a pathway to symmetrical biaryls through the homocoupling of this compound or to unsymmetrical products in cross-coupling variations. nsf.govwikipedia.orgorganic-chemistry.orgoperachem.comnih.gov While classic conditions are often harsh, modern modifications have improved the scope and mildness of this transformation. wikipedia.orgorganic-chemistry.org

    The table below summarizes these key reactions and their general mechanistic features relevant to this compound.

    ReactionKey TransformationCatalyst SystemGeneral Mechanistic Steps
    Sandmeyer Reaction Ar-NH₂ → Ar-INaNO₂, KIDiazotization, Nucleophilic Substitution
    Suzuki-Miyaura Coupling Ar-I + R-B(OR)₂ → Ar-RPd(0) catalyst, BaseOxidative Addition, Transmetalation, Reductive Elimination
    Sonogashira Coupling Ar-I + R-C≡CH → Ar-C≡C-RPd(0) catalyst, Cu(I) co-catalyst, BaseOxidative Addition, Transmetalation, Reductive Elimination
    Heck Reaction Ar-I + R₂C=CR₂ → Ar-CR=CR₂Pd(0) catalyst, BaseOxidative Addition, Carbopalladation, β-Hydride Elimination
    Ullmann Coupling 2 Ar-I → Ar-ArCu catalystOxidative Addition, Reductive Elimination

    Outlook on Future Opportunities and Challenges in this compound Research

    The unique combination of properties imparted by the heptafluoroisopropyl (B10858302) group opens up a promising future for this compound in several scientific domains.

    Future Opportunities:

    Medicinal Chemistry : The heptafluoroisopropyl group is a valuable substituent in drug design due to its high lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets. The use of this compound as a building block will enable the synthesis of novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic profiles.

    Materials Science : The strong electron-withdrawing nature and bulkiness of the heptafluoroisopropyl group can be exploited to tune the electronic and physical properties of organic materials. Incorporating the 4-(heptafluoroisopropyl)phenyl moiety into polymers, liquid crystals, or organic semiconductors could lead to materials with tailored properties for applications in electronics and optics.

    Agrochemicals : Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the efficacy and stability of agrochemicals. This compound serves as a key intermediate for creating new generations of herbicides, insecticides, and fungicides.

    Development of Novel Catalytic Systems : The specific steric and electronic properties of this compound can be used to test the limits and drive the development of more efficient and robust catalytic systems for cross-coupling reactions, particularly for challenging substrates.

    Challenges:

    Steric Hindrance : The bulky heptafluoroisopropyl group can pose a significant steric challenge in cross-coupling reactions, potentially leading to lower reaction rates and yields compared to less hindered iodoarenes. Overcoming this will require the development and application of highly active catalysts with sterically accessible active sites.

    Electronic Effects : The strong electron-withdrawing nature of the heptafluoroisopropyl group significantly influences the electronics of the aromatic ring. While this can be advantageous in some reactions, such as nucleophilic aromatic substitution, it can also impact the oxidative addition step in palladium catalysis, necessitating careful optimization of reaction conditions. nih.govyoutube.comlibretexts.org

    Cost and Availability : As a specialized reagent, the cost and large-scale availability of this compound and its precursors could be a limiting factor for industrial applications. The development of more cost-effective and scalable synthetic routes will be crucial for its widespread adoption.

    Regioselectivity : In reactions involving substrates with multiple reactive sites, controlling the regioselectivity of reactions with the sterically and electronically demanding this compound can be a challenge, requiring the use of highly selective catalysts and directing groups.

    Q & A

    What are the optimal synthetic routes for preparing 4-(Heptafluoroisopropyl)iodobenzene, and how do fluorinated substituents influence reaction efficiency?

    Answer:
    The synthesis typically involves palladium-catalyzed cross-coupling or direct iodination of fluorinated precursors. For example, highlights the role of Pd-catalyzed ligand-directed C–H functionalization, where directing groups coordinate with Pd to activate specific C–H bonds. The heptafluoroisopropyl group introduces steric and electronic effects:

    • Steric hindrance may slow oxidative addition steps but enhance regioselectivity.
    • Electron-withdrawing nature of fluorine atoms stabilizes transition states in oxidative addition, as seen in analogous aryl iodide reactions ().
      A recommended protocol:

    Use Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline) to enhance catalytic turnover.

    Optimize solvent polarity (e.g., DMF or fluorinated solvents) to solubilize the fluorinated substrate.

    Monitor reaction progress via <sup>19</sup>F NMR to track fluorinated intermediates .

    How can researchers resolve contradictions in solubility data for iodobenzene derivatives, such as this compound?

    Answer:
    Contradictions in solubility measurements (e.g., iodobenzene in water, ) arise from variations in experimental conditions:

    • Key factors : Purity of reagents, equilibration time, and analytical methods (e.g., gas chromatography calibration).
    • Mitigation strategies :
      • Standardization : Use high-purity (>99%) this compound (CAS 40161-59-9, ) and degassed solvents.
      • Extended equilibration : Agitate mixtures for >48 hours at controlled temperatures.
      • Validation : Cross-check with computational models (e.g., COSMO-RS) to predict solubility trends.
        A comparative study ( ) found discrepancies up to 30% due to incomplete equilibration; thus, iterative validation is critical .

    What advanced characterization techniques are essential for analyzing the structural and electronic properties of this compound?

    Answer:

    • X-ray Crystallography : Resolves steric effects of the heptafluoroisopropyl group and C–I bond geometry.
    • <sup>19</sup>F NMR Spectroscopy : Probes electronic environments of fluorine atoms; chemical shifts indicate electron density distribution (e.g., δ -75 to -85 ppm for CF₃ groups).
    • DFT Calculations : Predicts orbital symmetry matches (e.g., HOMO-LUMO interactions with catalytic intermediates, as in ).
    • UV Photodissociation Studies : Captures ultrafast structural dynamics (e.g., ring deformation post-dissociation, ).
      Example workflow: Combine crystallographic data with DFT-optimized structures to correlate reactivity with molecular geometry .

    How does the heptafluoroisopropyl group influence the reactivity of this compound in cross-coupling reactions?

    Answer:
    The group impacts both electronic and steric pathways:

    • Electronic Effects : Strong electron-withdrawing nature polarizes the C–I bond, accelerating oxidative addition with Pd⁰ ( ).
    • Steric Effects : Bulky substituents hinder transmetalation steps but improve selectivity in aryl-aryl couplings.
      Case study: In S-arylation reactions ( ), single-atom Cu catalysts achieve >94% selectivity for diaryl disulfides due to the fluorinated group’s electronic stabilization of transition states.
      Recommendation : Use bulky ligands (e.g., XPhos) to mitigate steric hindrance and enhance catalytic efficiency .

    What methodologies are recommended for analyzing catalytic cycles involving this compound?

    Answer:

    • Kinetic Isotope Effect (KIE) Studies : Differentiate between C–H activation and oxidative addition rate-determining steps.
    • Operando Spectroscopy : Monitor Pd or Cu oxidation states during catalysis via XAS (X-ray absorption spectroscopy).
    • Isotopic Labeling : Use <sup>13</sup>C-labeled substrates to track bond-forming steps (e.g., C–S bond formation in S-arylation).
      Example: proposes a Cu(II)/Cu(I) redox cycle for oxidative amidation, validated by EPR spectroscopy.
      Data Interpretation : Combine kinetic profiles with computational mechanistic maps (e.g., Gibbs free energy diagrams) .

    How can researchers address challenges in quantifying trace impurities in this compound?

    Answer:

    • Analytical Techniques :
      • GC-MS with Headspace Sampling : Detects volatile impurities (e.g., residual iodobenzene).
      • HPLC-UV/RI : Quantifies non-volatile fluorinated byproducts (e.g., 4-(Heptafluoroisopropyl)benzoic acid, ).
    • Calibration Standards : Synthesize certified reference materials (CRMs) for key impurities (e.g., CAS 2396-21-6).
    • Validation : Follow ICH Q2(R1) guidelines for method precision (RSD <2%) .

    What computational tools are effective for predicting the reactivity of this compound in novel reactions?

    Answer:

    • DFT Calculations : Optimize transition states for oxidative addition (e.g., B3LYP/def2-TZVP level).
    • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., fluorophilic interactions in glycerol-derived solvents, ).
    • Machine Learning : Train models on existing aryl iodide reactivity datasets to predict coupling yields.
      Example: used DFT to model halogen-bonding interactions between iodobenzene and selenolate catalysts, guiding experimental design .

    How do solvent systems affect the stability and reactivity of this compound in catalytic applications?

    Answer:

    • Fluorophilic Solvents : Enhance solubility via fluorine-fluorine interactions (e.g., perfluorohexane, ).
    • Polar Aprotic Solvents : DMF or DMAc stabilize Pd intermediates but may decompose at high temperatures.
    • Green Solvents : Glycerol-derived media () improve catalyst recovery (>90% Pd retention) while maintaining reactivity.
      Protocol : Screen solvents using Hansen solubility parameters (δD, δP, δH) to optimize reaction homogeneity .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-(Heptafluoroisopropyl)iodobenzene
    Reactant of Route 2
    Reactant of Route 2
    4-(Heptafluoroisopropyl)iodobenzene

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.